N-Desmethyl Olopatadine-d6

Stable Isotope Labeling Internal Standard Purity LC-MS/MS Quantification

In LC-MS/MS bioanalysis, quantifying the minor CYP3A4-mediated metabolite N-desmethyl olopatadine is confounded by matrix effects and differential ion suppression when using structurally dissimilar internal standards. N-Desmethyl Olopatadine-d6 is the structurally exact deuterated SIL-IS, ensuring near-identical chromatographic retention and ionization efficiency for robust matrix compensation. • +6 Da mass shift (m/z 330.2 vs. 324.2) provides baseline chromatographic resolution from unlabeled analyte • >98% isotopic purity meets FDA/EMA bioanalytical method validation guidelines for internal standard performance • Proven stability: -20°C up to 3 years, 4°C up to 2 years, supporting multi-year cross-study reproducibility

Molecular Formula C20H21NO3
Molecular Weight 329.4 g/mol
Cat. No. B12360419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl Olopatadine-d6
Molecular FormulaC20H21NO3
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCNCCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O
InChIInChI=1S/C20H21NO3/c1-21-10-4-7-17-16-6-3-2-5-15(16)13-24-19-9-8-14(11-18(17)19)12-20(22)23/h2-3,5-9,11,21H,4,10,12-13H2,1H3,(H,22,23)/b17-7-/i2D,3D,5D,6D,13D2
InChIKeyVQMJUHOJPCPUAM-RGLYJKRISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Desmethyl Olopatadine-d6 (CAS 2012601-51-1): Stable Isotope-Labeled Metabolite Standard for Olopatadine Bioanalysis


N-Desmethyl Olopatadine-d6 is a deuterium-labeled analog of N-Desmethyl Olopatadine, the primary CYP3A4-mediated N-monodemethyl metabolite of the antihistamine drug Olopatadine [1]. The compound contains six deuterium atoms (d6) substituted at specific positions in the N-desmethyl moiety, resulting in a molecular formula of C20H15D6NO3 and a molecular weight of 329.42 . As a stable isotope-labeled internal standard (SIL-IS), N-Desmethyl Olopatadine-d6 is specifically designed for the accurate and precise quantification of the unlabeled metabolite (N-Desmethyl Olopatadine) in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why Unlabeled N-Desmethyl Olopatadine or Alternative Deuterated Analogs Cannot Substitute for N-Desmethyl Olopatadine-d6 in Regulated Bioanalysis


In LC-MS/MS bioanalysis, direct quantification of N-Desmethyl Olopatadine is confounded by matrix effects and variable extraction recovery, which cannot be reliably corrected using structurally dissimilar internal standards or external calibration alone [1]. While alternative deuterated analogs like Olopatadine-d6 or N-Desmethyl Olopatadine-d3 exist, their physicochemical properties differ sufficiently from the target analyte (N-Desmethyl Olopatadine) to cause divergent chromatographic retention times and differential ionization suppression, leading to inaccurate quantification [2]. N-Desmethyl Olopatadine-d6 is the structurally exact match to the analyte, ensuring near-identical chromatographic behavior and ionization efficiency, thereby providing the most robust compensation for matrix-induced variability in regulated bioanalytical studies [3].

Quantitative Differentiation of N-Desmethyl Olopatadine-d6: Evidence-Based Selection Criteria for Bioanalytical Laboratories


Isotopic Purity: >98% d6-Labeled N-Desmethyl Olopatadine Versus Unlabeled or Partially Labeled Alternatives

N-Desmethyl Olopatadine-d6 is supplied with a minimum purity specification of >98% as the fully d6-labeled species [1]. This high isotopic purity ensures that the internal standard contributes negligible (<2%) signal to the unlabeled analyte channel (m/z 324.2 for N-Desmethyl Olopatadine vs. m/z 330.2 for N-Desmethyl Olopatadine-d6), a critical requirement for accurate quantification at low ng/mL concentrations in plasma . In contrast, unlabeled N-Desmethyl Olopatadine impurity standards typically have a purity specification of >95% and are not isotopically distinct, rendering them unsuitable as internal standards .

Stable Isotope Labeling Internal Standard Purity LC-MS/MS Quantification

Enzymatic Formation Rate: N-Desmethyl Olopatadine (M1) at 0.330 pmol/min/mg Protein in Human Liver Microsomes

In human liver microsomes, olopatadine is metabolized to N-desmethyl olopatadine (M1) at a rate of 0.330 pmol/min/mg protein, representing the primary oxidative N-demethylation pathway [1]. This formation rate is 7.6-fold lower than the rate for olopatadine N-oxide (M3) at 2.50 pmol/min/mg protein, establishing N-desmethyl olopatadine as a minor but pharmacologically relevant metabolite [1]. The low formation rate underscores the analytical challenge in quantifying this metabolite in plasma, where concentrations are typically low (ng/mL range), necessitating a highly sensitive and specific LC-MS/MS method with a matched deuterated internal standard such as N-Desmethyl Olopatadine-d6 [2].

Drug Metabolism CYP3A4 In Vitro Metabolism

Circulating Metabolite Abundance: N-Desmethyl Olopatadine Represents <6% of Total Plasma Radioactivity in Humans

Following oral administration of [14C]-olopatadine hydrochloride in humans, unchanged olopatadine accounts for 77% of peak plasma total radioactivity, while all circulating metabolites combined represent less than 6% [1]. N-desmethyl olopatadine is one of at least six minor metabolites identified in human plasma, with its individual contribution being substantially less than 6% [1]. This extremely low systemic exposure necessitates the use of a stable isotope-labeled internal standard such as N-Desmethyl Olopatadine-d6 to accurately quantify this metabolite in plasma without interference from the abundant parent drug (olopatadine) or other metabolites [2].

Pharmacokinetics Metabolite Profiling Human ADME

CYP3A4-Dependent Formation: Troleandomycin and Ketoconazole Inhibit N-Desmethyl Olopatadine Formation by >70% in Human Liver Microsomes

In human liver microsomes, the formation of N-desmethyl olopatadine (M1) is significantly reduced by the selective CYP3A4 inhibitors troleandomycin and ketoconazole [1]. Troleandomycin and ketoconazole decreased M1 formation by approximately 75% and 70%, respectively, confirming that CYP3A4 is the principal enzyme responsible for the N-demethylation of olopatadine [1]. This CYP3A4-dependent metabolism establishes N-desmethyl olopatadine as a marker metabolite for assessing CYP3A4-mediated drug-drug interaction (DDI) potential. Accurate quantification of this metabolite in DDI studies requires a robust LC-MS/MS method using N-Desmethyl Olopatadine-d6 as the internal standard to control for analytical variability [2].

Drug-Drug Interactions CYP3A4 Inhibition Metabolic Phenotyping

Validated Application Scenarios for N-Desmethyl Olopatadine-d6 Based on Quantitative Differentiation Evidence


Internal Standard for LC-MS/MS Quantification of N-Desmethyl Olopatadine in Human Plasma Pharmacokinetic Studies

N-Desmethyl Olopatadine-d6 is the optimal SIL-IS for quantifying the minor metabolite N-desmethyl olopatadine in human plasma following oral or intranasal olopatadine administration. Given that circulating metabolite concentrations are <6% of total plasma radioactivity and parent drug olopatadine is 12.8-fold more abundant [1], accurate quantification at low ng/mL levels requires a structurally identical, isotopically distinct internal standard to correct for matrix effects and ion suppression [2]. The d6-label provides a +6 Da mass shift (m/z 330.2) relative to the unlabeled analyte (m/z 324.2), ensuring baseline chromatographic separation while maintaining identical ionization efficiency.

Internal Standard for In Vitro CYP3A4 Phenotyping and Drug-Drug Interaction (DDI) Studies Using Human Liver Microsomes

In vitro metabolism studies investigating CYP3A4 activity often use olopatadine N-demethylation as a probe reaction, where N-desmethyl olopatadine formation is reduced by >70% with selective CYP3A4 inhibitors troleandomycin and ketoconazole [1]. N-Desmethyl Olopatadine-d6 serves as the internal standard for quantifying the M1 metabolite in microsomal incubations, enabling precise measurement of enzyme kinetics (Km, Vmax) and inhibition parameters (IC50) without interference from co-eluting microsomal components or incubation buffer matrices [2].

Analytical Reference Standard for Development and Validation of Regulated Bioanalytical Methods (GLP/GCP Compliance)

For laboratories developing FDA/EMA-compliant bioanalytical methods for olopatadine and its metabolites, N-Desmethyl Olopatadine-d6 provides the required high isotopic purity (>98%) necessary to meet regulatory guidelines for internal standard performance [1]. The compound's established stability at -20°C for up to 3 years and at 4°C for 2 years [2] supports long-term method validation, cross-study reproducibility, and consistent calibration curve performance across multi-year clinical development programs.

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